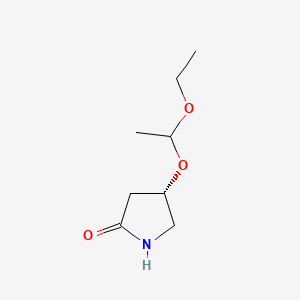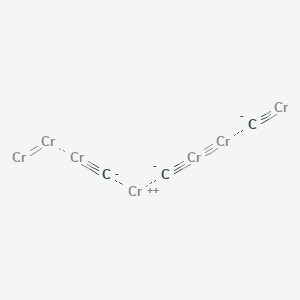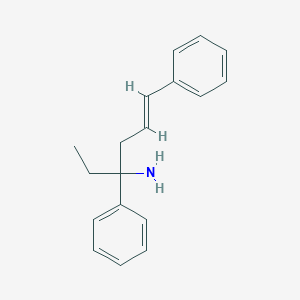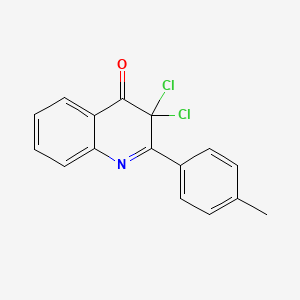
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one typically involves the reaction of 4-chloro-2-aminobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the quinoline ring system with the desired substituents. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired level of purity.
化学反応の分析
Types of Reactions
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro groups on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The exact mechanism of action of 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may disrupt microbial cell membranes, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Useful intermediates in organic synthesis.
Dihydroquinoline derivatives: Studied for their potential therapeutic applications.
Uniqueness
3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dichloro and methylphenyl substituents contribute to its potential as a versatile intermediate in the synthesis of various derivatives with diverse applications.
特性
分子式 |
C16H11Cl2NO |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
3,3-dichloro-2-(4-methylphenyl)quinolin-4-one |
InChI |
InChI=1S/C16H11Cl2NO/c1-10-6-8-11(9-7-10)14-16(17,18)15(20)12-4-2-3-5-13(12)19-14/h2-9H,1H3 |
InChIキー |
SEJBWULUMBDXHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
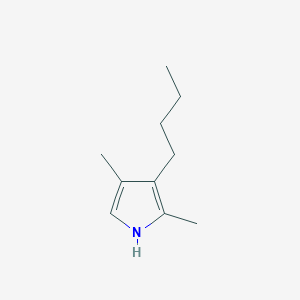
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

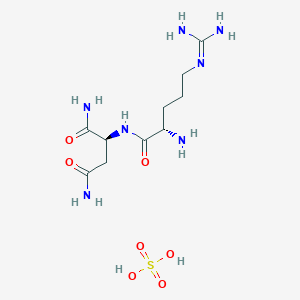
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)

![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)

